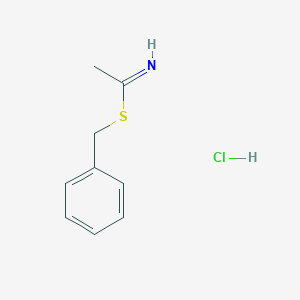

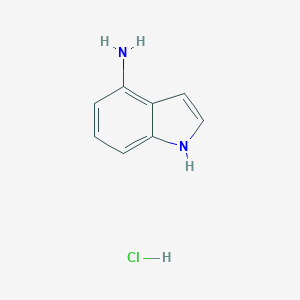

4-Aminoindole hydrochloride

Overview

Description

4-Aminoindole is an indole derivative . Its cytokinin activity has been assessed by tobacco pith callus bioassay .

Synthesis Analysis

4-Aminoindole can be prepared by reacting 2,6-dinitrotoluene and N,N-dimethylformamide dimethylacetal in anhydrous DMF . A selection of 3,4-diaminoindoles were required for a recent drug discovery project . To this end, a 10-step synthesis was developed from 4-nitroindole . This synthesis was subsequently adapted and used to synthesize 3,5-; 3,6-; and 3,7-diaminoindoles from the corresponding 5-, 6-, or 7-nitroindole .Molecular Structure Analysis

The molecular formula of 4-Aminoindole hydrochloride is C8H9ClN2 . The average mass is 168.624 Da and the monoisotopic mass is 168.045425 Da .Chemical Reactions Analysis

4-Aminoindole may be used to synthesize macrolactam tumour promoter indolactam V . It can also be used to synthesize the tricyclic structure of 2-substituted-pyrrolo[2,3-h]quinolin-4-one . In addition, it can be used to synthesize 4-azidoindole .Physical And Chemical Properties Analysis

The melting point of 4-Aminoindole is 106-109 °C (lit.) . The SMILES string is Nc1cccc2[nH]ccc12 .Scientific Research Applications

Electrocatalysts for Oxygen Reduction and Hydrogen Evolution

Poly-5-aminoindole and graphene-like materials derived bifunctional Co–N-C electrocatalysts for oxygen reduction and hydrogen evolution . The study found that using poly-5-aminoindole together with graphene oxide, multilayer graphene (MLG), or nitrogen-doped MLG (N-MLG) for the formation of Co–N-C electrocatalysts for both oxygen reduction reaction (ORR) and hydrogen evolution reaction (HER) in acid electrolyte .

Proteomics Research

4-Aminoindole hydrochloride is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Anti-HIV Activity

4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .

Safety and Hazards

4-Aminoindole hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and ensure adequate ventilation .

Relevant Papers A selection of 3,4-diaminoindoles were required for a recent drug discovery project . To this end, a 10-step synthesis was developed from 4-nitroindole . This synthesis was subsequently adapted and used to synthesize 3,5-; 3,6-; and 3,7-diaminoindoles from the corresponding 5-, 6-, or 7-nitroindole .

Mechanism of Action

Target of Action

4-Aminoindole hydrochloride, an indole derivative, has been found to have a high affinity for multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The mode of action of 4-Aminoindole hydrochloride involves its interaction with its targets, leading to various changes. For instance, it has been found that 4-Aminoindole is incorporated into 4-amino-L-tryptophan, poisoning cellular metabolism .

Biochemical Pathways

4-Aminoindole hydrochloride affects the tryptophan biosynthesis pathway . It is cleaved by an intracellular amidase of Mycobacterium tuberculosis, liberating 4-aminoindole that is subsequently converted into toxic 4-amino-L-tryptophan by tryptophan synthase . This process illuminates the complexity of metabolic control of tryptophan levels .

Result of Action

The result of the action of 4-Aminoindole hydrochloride is the inhibition of the formation of oligomers of alpha-synuclein and tau (2N4R isoform) . This inhibition is achieved through the anti-oligomer and anti-fibril activities of 4-Aminoindole carboxamide derivatives .

Action Environment

The action, efficacy, and stability of 4-Aminoindole hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability and efficacy of the compound.

properties

IUPAC Name |

1H-indol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-5,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDMEBTXVSZFJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625782 | |

| Record name | 1H-Indol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminoindole hydrochloride | |

CAS RN |

174854-93-4 | |

| Record name | 1H-Indol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)

![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)

![2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B16755.png)

![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)